5-(2-Fluorophenyl)isoxazol-3-ol
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Overview
Description
5-(2-Fluorophenyl)isoxazol-3-ol is a compound belonging to the isoxazole family, which is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)isoxazol-3-ol typically involves the (3 + 2) cycloaddition reaction of an alkyne with nitrile oxide . This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts . One common method involves the reaction of terminal alkynes with n-BuLi, followed by treatment with molecular iodine and hydroxylamine .
Industrial Production Methods
Industrial production methods for isoxazole derivatives, including this compound, often focus on optimizing reaction conditions to increase yield and reduce costs. Metal-free synthetic routes are particularly attractive for industrial applications due to their eco-friendly nature and lower production costs .
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)isoxazol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the isoxazole ring or the fluorophenyl group.
Substitution: Substitution reactions can occur at the fluorophenyl group or the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(2-Fluorophenyl)isoxazol-3-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)isoxazol-3-ol involves its interaction with specific molecular targets and pathways. For example, some isoxazole derivatives act as GABA uptake inhibitors, which can enhance their anticonvulsant activity . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(2-Fluorophenyl)isoxazol-3-ol include other isoxazole derivatives such as:
Sulfamethoxazole: An antibiotic with a similar isoxazole core.
Muscimol: A GABA receptor agonist with an isoxazole structure.
Ibotenic Acid: A neurotoxin with an isoxazole ring.
Uniqueness
The uniqueness of this compound lies in the presence of the fluorophenyl group, which can enhance its chemical stability and biological activity compared to other isoxazole derivatives .
Properties
Molecular Formula |
C9H6FNO2 |
---|---|
Molecular Weight |
179.15 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C9H6FNO2/c10-7-4-2-1-3-6(7)8-5-9(12)11-13-8/h1-5H,(H,11,12) |
InChI Key |
VBVUVOFYUKJZHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)NO2)F |
Origin of Product |
United States |
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